molecular formula C14H15NO4 B577669 (3R,7aS)-methyl 5-oxo-3-phenylhexahydropyrrolo[1,2-c]oxazole-6-carboxylate CAS No. 1264298-11-4

(3R,7aS)-methyl 5-oxo-3-phenylhexahydropyrrolo[1,2-c]oxazole-6-carboxylate

Cat. No.: B577669
CAS No.: 1264298-11-4
M. Wt: 261.277
InChI Key: YWEWUMPGZRYRBN-CCQDYZPNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,7aS)-methyl 5-oxo-3-phenylhexahydropyrrolo[1,2-c]oxazole-6-carboxylate is a complex organic compound with a unique structure that includes a hexahydropyrrolo[1,2-c]oxazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,7aS)-methyl 5-oxo-3-phenylhexahydropyrrolo[1,2-c]oxazole-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the hexahydropyrrolo[1,2-c]oxazole ring: This step involves the cyclization of an appropriate precursor under acidic or basic conditions.

    Introduction of the phenyl group: This can be achieved through a Friedel-Crafts acylation reaction, where a phenyl group is introduced onto the ring system.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(3R,7aS)-methyl 5-oxo-3-phenylhexahydropyrrolo[1,2-c]oxazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(3R,7aS)-methyl 5-oxo-3-phenylhexahydropyrrolo[1,2-c]oxazole-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.

    Industry: It may be used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which (3R,7aS)-methyl 5-oxo-3-phenylhexahydropyrrolo[1,2-c]oxazole-6-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The compound’s unique structure allows it to interact with these targets in a highly specific manner, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (3R,7aS)-5-oxo-7a-phenylhexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylate: This compound has a similar ring structure but includes a thiazole ring instead of an oxazole ring.

    (3R,5S)-6-chloro-3,5-dihydroxyhexanoate: This compound is a key intermediate in the synthesis of rosuvastatin, a lipid-lowering drug.

Uniqueness

(3R,7aS)-methyl 5-oxo-3-phenylhexahydropyrrolo[1,2-c]oxazole-6-carboxylate is unique due to its specific ring structure and the presence of both a phenyl group and a methyl ester. This combination of features gives it distinct chemical and physical properties, making it valuable for various applications in scientific research and industry.

Properties

IUPAC Name

methyl (3R,7aS)-5-oxo-3-phenyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-18-14(17)11-7-10-8-19-13(15(10)12(11)16)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3/t10-,11?,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWEWUMPGZRYRBN-CCQDYZPNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2COC(N2C1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1C[C@H]2CO[C@@H](N2C1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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